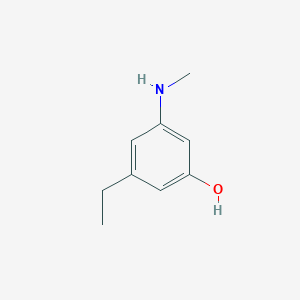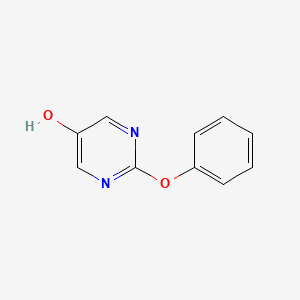
3-Acetyl-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the third position and a methyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Acetyl-5-methylbenzaldehyde can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. For instance, the reaction between 3-methylbenzaldehyde and acetone under basic conditions can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: 3-Acetyl-5-methylbenzoic acid.
Reduction: 3-(1-Hydroxyethyl)-5-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Acetyl-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-methylbenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, its aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
Benzaldehyde: Lacks the acetyl and methyl groups, making it less reactive in certain reactions.
3-Methylbenzaldehyde: Similar structure but without the acetyl group, affecting its reactivity and applications.
3-Acetylbenzaldehyde:
Uniqueness: 3-Acetyl-5-methylbenzaldehyde is unique due to the presence of both acetyl and methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-acetyl-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-6H,1-2H3 |
Clé InChI |
ASCHOJMZRIDNTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



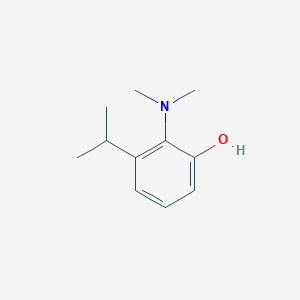
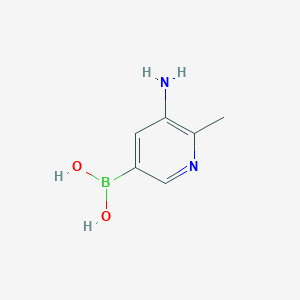

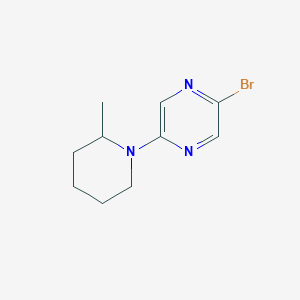
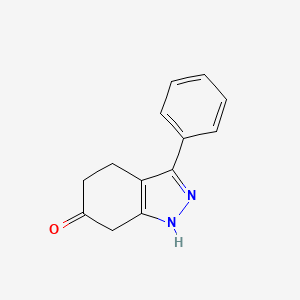


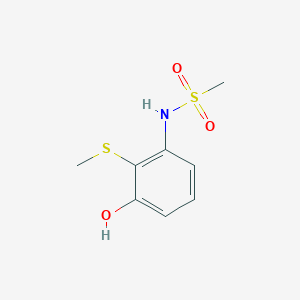
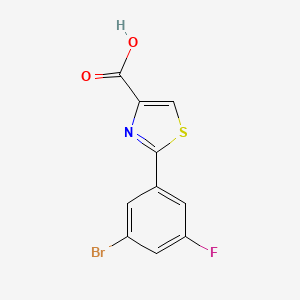
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
